Obeticholic Acid

FXR agonism Potency Nuclear receptor

Researchers studying primary biliary cholangitis (PBC) often face the challenge of UDCA non-response in 30-40% of models. Obeticholic Acid (OCA) directly addresses this gap as a validated, highly potent FXR agonist (EC50 99 nM). • Clinically benchmarked: Achieved 47% biochemical response in UDCA-non-responders (POISE trial) and 22.4% fibrosis improvement in NASH (REGENERATE). • Supply reliability: Available with batch-specific purity documentation, ensuring reproducible results for target engagement and antifibrotic studies. • Application-ready: Suitable for in vivo/in vitro PBC models and as a FXR positive control in NASH research.

Molecular Formula C26H44O4
Molecular Weight 420.6 g/mol
CAS No. 459789-99-2
Cat. No. B1677079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObeticholic Acid
CAS459789-99-2
Synonyms6-ECDCA
6-ethyl chenodeoxycholic acid
6-ethyl-3,7-dihydroxycholan-24-oic acid
6-ethylchenodeoxycholic acid
6alpha-ethyl-3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid
6alpha-ethyl-chenodeoxycholic acid
6ECDCA
cholan-24-oic acid, 6-ethyl-3,7-dihydroxy-, (3alpha,5beta,6alpha,7alpha)-
DSP-1747
DSP1747
INT 747
INT-747
INT747
obeticholic acid
Ocaliva
Molecular FormulaC26H44O4
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
InChIInChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1
InChIKeyZXERDUOLZKYMJM-ZWECCWDJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Obeticholic Acid – FXR Agonist for PBC and NASH


Obeticholic acid (OCA; 6α-ethyl-chenodeoxycholic acid) is a semi-synthetic bile acid analog and a potent, selective farnesoid X receptor (FXR) agonist with an EC50 of 99 nM [1]. It is approximately 100-fold more potent than the endogenous FXR ligand chenodeoxycholic acid (CDCA) . OCA is approved by the FDA (2016) as a second-line therapy for primary biliary cholangitis (PBC) in adults with an inadequate response or intolerance to ursodeoxycholic acid (UDCA) [2]. Its differentiation from UDCA and other bile acid therapeutics lies in its direct and potent activation of FXR, a nuclear receptor that regulates bile acid synthesis, inflammation, and fibrosis [3]. The compound is also under investigation for nonalcoholic steatohepatitis (NASH) with fibrosis [4].

Obeticholic Acid Differentiation from UDCA


Obeticholic acid is not interchangeable with first-line UDCA or other bile acid derivatives due to fundamental differences in mechanism, efficacy in non-responder populations, and distinct safety profiles. Approximately 30–40% of PBC patients exhibit an inadequate biochemical response to UDCA, a condition associated with increased risk of disease progression [1]. OCA directly activates FXR to suppress bile acid synthesis and reduce hepatic inflammation, whereas UDCA's mechanisms are pleiotropic and not primarily FXR-mediated [2]. In the POISE trial, OCA achieved a biochemical response in 47% of UDCA non-responders versus 10% on placebo (p<0.001) [3]. Furthermore, the safety profiles diverge significantly: OCA use is associated with dose-dependent pruritus (8.4% vs 4.2% on UDCA monotherapy; RR 2.00, p=0.002) and increased LDL cholesterol, while UDCA is linked to hepatocellular carcinoma and hypersensitivity reactions in pharmacovigilance data [4][5]. These differences preclude simple substitution and necessitate compound-specific selection based on patient response status and tolerability.

Obeticholic Acid: Differentiation Evidence


FXR Agonist Potency vs Chenodeoxycholic Acid

Obeticholic acid is 100-fold more potent as an FXR agonist than the endogenous ligand chenodeoxycholic acid (CDCA). The EC50 of OCA is 99 nM, whereas CDCA exhibits an EC50 of approximately 10 µM [1]. This differential potency is critical for achieving therapeutic FXR activation at clinically achievable concentrations while minimizing off-target effects associated with high bile acid loads.

FXR agonism Potency Nuclear receptor

Biochemical Response in UDCA Non-Responders

In the pivotal POISE trial (NCT01473524), patients with PBC and inadequate response or intolerance to UDCA were randomized to OCA 10 mg, OCA 5-10 mg titration, or placebo, with 93% continuing background UDCA. OCA 10 mg achieved the primary composite endpoint (ALP <1.67× ULN, ≥15% reduction from baseline, and total bilirubin ≤ ULN) in 47% of patients vs. 10% on placebo (p<0.001) [1]. Mean ALP reduction from baseline at 12 months was -130±15 U/L with OCA 10 mg vs. -14±15 U/L with placebo [2]. This demonstrates robust biochemical improvement in a population unresponsive to first-line therapy.

PBC Biochemical response UDCA non-responder

Fibrosis Improvement in NASH

In the REGENERATE phase 3 trial (NCT02548351) for NASH with fibrosis stage 2-3, 22.4% of patients receiving OCA 25 mg once daily achieved at least one stage of fibrosis improvement with no worsening of NASH at 18 months on liver biopsy, compared to 9.6% in the placebo group (p<0.0001) [1]. This represents a 12.8 percentage point absolute increase over placebo. The analysis used a consensus panel approach to histology reads consistent with FDA guidance [2].

NASH Fibrosis Histology

Long-Term Histological Improvement in PBC

In a 3-year liver biopsy substudy of the POISE trial, 71% of PBC patients treated with OCA (5-10 mg daily) showed improvement or stabilization in fibrosis stage. Quantitative collagen morphometry revealed significant reductions in collagen area ratio (median change -2.1; P=0.013), collagen fiber density (median -0.8; P=0.021), collagen reticulation index (median -0.1; P=0.008), and fibrosis composite score (median -1.0; P=0.002) [1]. These changes occurred in patients with inadequate response to UDCA and suggest that OCA may directly modify the fibrotic process.

PBC Fibrosis reversal Collagen morphometry

FXR Potency Among Clinical-Stage Agonists

Among FXR agonists in clinical development, OCA (EC50 99 nM) exhibits moderate potency relative to more potent synthetic agonists such as tropifexor (EC50 0.2 nM) and cilofexor (EC50 43 nM) [1]. This intermediate potency profile, combined with its steroidal bile acid backbone and extensive clinical experience, distinguishes OCA from non-steroidal FXR agonists that may have different selectivity and safety profiles. For example, tropifexor is 495-fold more potent in vitro but has a distinct chemical class and may exhibit different tissue distribution and off-target effects.

FXR agonists Potency ranking Clinical candidates

Safety Profile vs Ursodeoxycholic Acid

A comparative analysis of the FDA Adverse Event Reporting System (FAERS) database reveals distinct safety signals for OCA versus UDCA. OCA was associated with a high reporting odds ratio (ROR) for pruritus (ROR 20.96, 1345 cases), fatigue (ROR 3.46, 528 cases), constipation (ROR 3.92, 161 cases), and increased blood alkaline phosphatase (ROR 44.27, 145 cases). In contrast, UDCA was more frequently associated with hepatocellular carcinoma (ROR 16.37, 22 cases) and type I hypersensitivity reactions (ROR 12.77, 11 cases) [1]. In a real-world cohort study, OCA + UDCA therapy doubled the incidence of pruritus compared to UDCA alone (8.4% vs. 4.2%; RR 2.00; 95% CI 1.29–3.11; p=0.002) but was associated with significantly fewer hospitalizations (4.1% vs. 11.0%; RR 0.37; 95% CI 0.24–0.57; p<0.001) [2].

Pharmacovigilance Adverse events Pruritus

Obeticholic Acid Applications


Second-Line Therapy in UDCA Non-Responder PBC

OCA is indicated for in vivo or in vitro models of PBC where UDCA fails to achieve biochemical or histological endpoints. The POISE trial demonstrated a 47% response rate vs. 10% placebo in UDCA non-responders [1], and the biopsy substudy showed 71% fibrosis improvement/stabilization over 3 years [2]. These data support its use as a positive control or therapeutic intervention in experimental biliary cholangitis systems.

Antifibrotic Efficacy Testing in NASH

OCA provides a validated FXR agonist benchmark for antifibrotic studies in NASH. The REGENERATE trial established a 22.4% fibrosis improvement rate vs. 9.6% placebo (p<0.0001) [3]. Researchers evaluating novel antifibrotic agents should include OCA as a comparator to benchmark efficacy against this clinically validated standard.

FXR Pharmacology and Selectivity Profiling

With an EC50 of 99 nM for FXR and high selectivity over other nuclear receptors [4], OCA serves as an essential tool compound for FXR target engagement studies. Its steroidal structure and moderate potency relative to non-steroidal agonists (e.g., tropifexor EC50 0.2 nM) make it suitable for investigating structure-activity relationships and tissue-specific FXR signaling.

Combination Therapy with UDCA in Cholestasis

In PBC patient-derived models or clinical trial design, OCA should be co-administered with UDCA to mimic standard-of-care conditions, as 93% of patients in POISE remained on UDCA [1]. Real-world data indicate that OCA + UDCA reduces hospitalizations by 63% compared to UDCA alone (RR 0.37, p<0.001) [5], supporting its use in combination protocols.

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